molecular formula C16H15N5OS B11987150 2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

Katalognummer: B11987150
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: GRNNHVFQZOZGJB-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide is a complex organic compound that features both benzimidazole and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide typically involves the condensation of 2-mercaptobenzimidazole with an appropriate hydrazide derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Wirkmechanismus

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The hydrazide group can form hydrogen bonds, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylthio)acetohydrazide
  • N’-(1-(3-pyridinyl)ethylidene)acetohydrazide
  • 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(2-pyridinyl)ethylidene)acetohydrazide

Uniqueness

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide is unique due to the presence of both benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H15N5OS

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C16H15N5OS/c1-11(12-5-4-8-17-9-12)20-21-15(22)10-23-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+

InChI-Schlüssel

GRNNHVFQZOZGJB-RGVLZGJSSA-N

Isomerische SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CN=CC=C3

Kanonische SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.